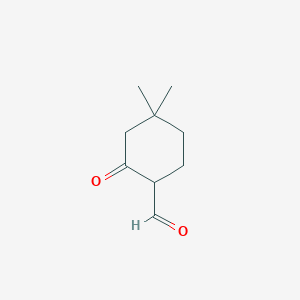
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde
Übersicht
Beschreibung
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexanecarbaldehyde, featuring a ketone group at the 2-position and two methyl groups at the 4-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde typically involves the oxidation of 4,4-dimethylcyclohexanol. One common method is the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent under controlled conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. Catalysts such as platinum or palladium on carbon may be employed to facilitate the oxidation process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: 4,4-Dimethyl-2-oxocyclohexanecarboxylic acid.
Reduction: 4,4-Dimethyl-2-hydroxycyclohexanecarbaldehyde.
Substitution: Various substituted cyclohexanecarbaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The carbonyl groups (both ketone and aldehyde) are highly reactive, allowing the compound to participate in various addition and substitution reactions. The presence of the methyl groups at the 4-position provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxocyclohexanecarbaldehyde: Lacks the methyl groups at the 4-position, resulting in different reactivity and physical properties.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one: A cyclic ketene acetal with similar structural features but different reactivity due to the presence of the methylene group.
Uniqueness
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde is unique due to the combination of its ketone and aldehyde functionalities along with the steric effects introduced by the methyl groups. This unique structure allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-9(2)4-3-7(6-10)8(11)5-9/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
JYMPAXQWCBYRRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C(=O)C1)C=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














